Defined (S)-Stereochemistry is Essential for Biologically Active LRRK2 Inhibitors
The (S)-enantiomer is a required structural element in novel LRRK2 kinase inhibitors disclosed in patent WO2023056421, whereas the (R)-enantiomer (CAS 2199213-86-8) is not cited for this therapeutic application. This indicates a stereospecific interaction where the (S)-configuration is essential for binding affinity and biological activity [1].
| Evidence Dimension | Stereochemistry & Patent Application Specificity |
|---|---|
| Target Compound Data | (3S) configuration; specifically claimed in LRRK2 inhibitor patent WO2023056421 |
| Comparator Or Baseline | O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate; not cited in WO2023056421 |
| Quantified Difference | Direct application correlation; enantiomer is excluded. |
| Conditions | Patent disclosure analysis |
Why This Matters
For procurement supporting neurodegenerative drug discovery, the (S)-enantiomer is the only choice to align with the synthetic route of these promising clinical candidates.
- [1] Kuujia. 1-(tert-Butyl) 3-methyl (S)-3-methylpyrrolidine-1,3-dicarboxylate (CAS 2375165-13-0) Product Page, referencing patent WO2023056421. Accessed May 2026. View Source
